![molecular formula C20H23N3O3S2 B2678854 N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1797225-61-6](/img/structure/B2678854.png)
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
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Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O3S2 and its molecular weight is 417.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of celecoxib derivatives, including those related to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, have demonstrated potential applications in various therapeutic areas. These compounds were synthesized through a reaction sequence involving ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, with their structures confirmed by spectral methods. The anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities were evaluated, showing significant activities in these domains without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib itself (Küçükgüzel et al., 2013).
Anticancer and Radiosensitizing Evaluation
Novel sulfonamide derivatives, including structures related to the compound of interest, have been synthesized and evaluated for their in-vitro anticancer activity against human tumor liver cell line (HEPG-2). The study highlighted compounds exhibiting higher activity than doxorubicin, suggesting their potential development as therapeutic agents (Ghorab et al., 2015).
Antimicrobial and Antioxidant Studies
Research into lignan conjugates via cyclopropanation has yielded compounds with significant antimicrobial and antioxidant activities. These studies indicate the potential pharmaceutical applications of these molecules, further supported by docking studies and ADME results suggesting compatibility with the range of drugs (Raghavendra et al., 2016).
Molecular Docking Study as Antibreast Cancer Agent
A molecular docking study of a pyrazoline derivative, similar to the compound of interest, has indicated its potential as an anti-breast cancer agent. The study compared the spatial arrangement and binding energy of this compound to doxorubicin, a well-known chemotherapeutic agent, demonstrating promising results for the development of new cancer therapies (Putri et al., 2021).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-12-16(26-2)7-8-20(14)28(24,25)21-9-10-23-18(15-5-6-15)13-17(22-23)19-4-3-11-27-19/h3-4,7-8,11-13,15,21H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEYITKYDJAKFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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